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Compound of Interest

Compound Name: Sulfasuccinamide

Cat. No.: B1206736 Get Quote

This technical guide provides a comprehensive overview of the chemical structure, and known

and predicted properties of Sulfasuccinamide. Designed for researchers, scientists, and drug

development professionals, this document summarizes the available data on this sulfonamide

compound, outlines its likely mechanism of action based on its chemical class, and presents

general experimental approaches that can be applied to its study.

Chemical Structure and Identification
Sulfasuccinamide, systematically named 4-oxo-4-[(4-sulfamoylphenyl)amino]butanoic acid, is

a derivative of sulfanilamide. Its chemical structure consists of a sulfamoylphenyl group linked

via an amide bond to a succinic acid moiety.
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Identifier Value

IUPAC Name
4-oxo-4-[(4-sulfamoylphenyl)amino]butanoic

acid

CAS Number 3563-14-2

Molecular Formula C₁₀H₁₂N₂O₅S

Molecular Weight 272.28 g/mol

Canonical SMILES
C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)

(=O)N

Physicochemical Properties
Specific experimental data on the physicochemical properties of Sulfasuccinamide are not

readily available in the public domain. However, based on the general properties of related

sulfonamides and the constituent functional groups, the following characteristics can be

anticipated.
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Property Predicted Value/Characteristic

Melting Point

Expected to be a solid with a relatively high

melting point, likely decomposing upon melting,

a common trait for sulfonamides.

Boiling Point
Not applicable; likely to decompose at high

temperatures before boiling.

Solubility

Limited solubility in water is expected. Solubility

is likely to be pH-dependent, increasing in

alkaline solutions due to the deprotonation of

the carboxylic acid and sulfonamide groups. It is

expected to be soluble in organic solvents like

dimethyl sulfoxide (DMSO) and

dimethylformamide (DMF).[1][2]

pKa

The molecule possesses two acidic protons:

one on the carboxylic acid group and one on the

sulfonamide nitrogen. The carboxylic acid pKa is

expected to be in the range of 4-5, while the

sulfonamide pKa is anticipated to be around 10,

similar to other N-acylsulfonamides.[3][4][5]

Spectral Properties
Detailed experimental spectra for Sulfasuccinamide are not widely published. The expected

spectral characteristics are based on the functional groups present in the molecule.
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Spectroscopy Expected Features

¹H NMR

Signals corresponding to the aromatic protons

of the sulfamoylphenyl ring, the methylene

protons of the succinyl chain, and exchangeable

protons of the amide, sulfonamide, and

carboxylic acid groups.[6]

¹³C NMR

Resonances for the carbonyl carbons of the

amide and carboxylic acid, the aromatic

carbons, and the aliphatic carbons of the

succinyl chain.[7][8]

IR Spectroscopy

Characteristic absorption bands for N-H

stretching (amide and sulfonamide), C=O

stretching (amide and carboxylic acid), S=O

stretching (sulfonamide), and aromatic C-H and

C=C stretching.[6][9][10][11]

Mass Spectrometry

The mass spectrum would show the molecular

ion peak and fragmentation patterns

characteristic of the loss of SO₂, the succinyl

moiety, and other fragments.[2][12]

Putative Mechanism of Action: Dihydropteroate
Synthase Inhibition
As a member of the sulfonamide class of drugs, Sulfasuccinamide is presumed to act as an

antibacterial agent by inhibiting dihydropteroate synthase (DHPS).[7][13][14] This enzyme is

crucial for the synthesis of folic acid in bacteria.

Click to download full resolution via product page

This pathway illustrates how Sulfasuccinamide, by acting as a competitive inhibitor of DHPS,

blocks the synthesis of dihydropteroate, a precursor to folic acid. Bacteria, unlike humans,
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cannot utilize pre-formed folic acid from their environment and must synthesize it de novo. This

selective inhibition halts bacterial growth and replication.[15]

Potential Signaling Pathway Modulation: NF-κB
Inhibition
While no specific studies have investigated the effect of Sulfasuccinamide on cellular

signaling pathways, some sulfonamides, notably sulfasalazine, have been shown to inhibit the

Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][16] This pathway is a key regulator of

the inflammatory response. It is plausible that Sulfasuccinamide could exert similar effects.

Click to download full resolution via product page

Disclaimer: The inhibitory effect of Sulfasuccinamide on the NF-κB pathway is purely

speculative and based on the known activity of other sulfonamide compounds. Further

experimental validation is required to confirm this hypothesis.

Experimental Protocols
Specific, validated experimental protocols for Sulfasuccinamide are not readily available.

However, standard methodologies for the synthesis, purification, and analysis of similar

sulfonamide derivatives can be adapted.

Synthesis of Sulfasuccinamide
A plausible synthetic route involves the acylation of sulfanilamide with succinic anhydride.

Click to download full resolution via product page

Methodology:

Reaction Setup: Dissolve sulfanilamide in a suitable polar aprotic solvent such as

dimethylformamide (DMF) or glacial acetic acid.
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Acylation: Add succinic anhydride to the solution, potentially with gentle heating to facilitate

the reaction.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC).

Isolation: Upon completion, pour the reaction mixture into cold water to precipitate the crude

product.

Purification: Collect the solid by filtration and purify by recrystallization from an appropriate

solvent system, such as an ethanol/water mixture.

Characterization: Confirm the identity and purity of the final product using techniques such

as NMR, IR, mass spectrometry, and melting point determination.[17][18][19]

Analytical Quantification
High-performance liquid chromatography (HPLC) is a suitable method for the quantification of

Sulfasuccinamide in various matrices.

HPLC Method Parameters (General):

Column: C18 reverse-phase column.

Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate buffer, pH-

adjusted) and an organic modifier (e.g., acetonitrile or methanol).

Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance

(likely in the 254-270 nm range for sulfonamides).

Quantification: Use of a calibration curve prepared with standards of known concentrations.

[5][20][21][22][23]

Conclusion
Sulfasuccinamide is a sulfonamide derivative with potential antibacterial and anti-

inflammatory properties. While its specific physicochemical and biological characteristics are

not extensively documented, this guide provides a foundational understanding based on its
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chemical structure and the known properties of related compounds. Further experimental

investigation is necessary to fully elucidate its properties, mechanism of action, and potential

therapeutic applications. The provided general methodologies for synthesis and analysis can

serve as a starting point for such studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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